
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is an organic compound with the molecular formula C10H20N2O2 It is a derivative of acetamide, featuring a piperidine ring substituted at the 4-position with an ethyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of N-ethyl-N-methylacetamide with 4-hydroxypiperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the acetamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(piperidin-4-yloxy)acetamide
- N-Ethyl-2-(piperidin-4-yloxy)acetamide
- N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide
Uniqueness
N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
902836-87-7 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-ethyl-N-methyl-2-piperidin-4-yloxyacetamide |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(2)10(13)8-14-9-4-6-11-7-5-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
AGCOSVMPQXPZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)COC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


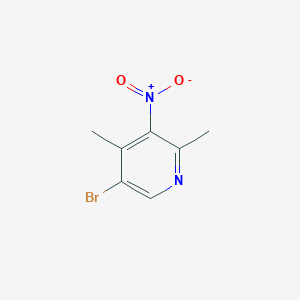
![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

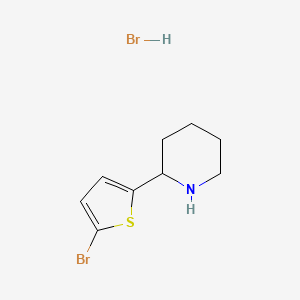
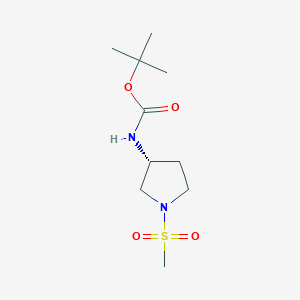
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
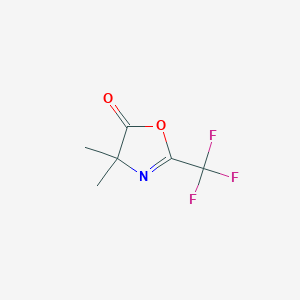
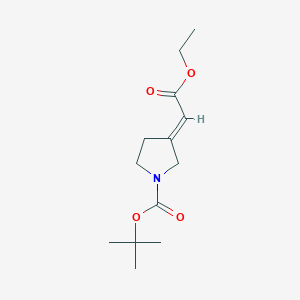

![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

![tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B11767599.png)

